molecular formula C7H3BrClFO B1374755 4-Bromo-2-chloro-5-fluorobenzaldehyde CAS No. 1214386-29-4

4-Bromo-2-chloro-5-fluorobenzaldehyde

Cat. No. B1374755
CAS RN: 1214386-29-4
M. Wt: 237.45 g/mol
InChI Key: XPEGZWLIWARWAA-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrClFO. It has a molecular weight of 237.46 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of similar compounds, such as 2-Bromo-5-fluorobenzaldehyde, involves the reaction of 2-bromo-5-fluorotoluene with N-bromosuccinimide . The exact synthesis process for this compound might vary.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrClFO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H . The SMILES string is FC1=C(Br)C=C(Cl)C(C=O)=C1 .


Chemical Reactions Analysis

4-Bromo-2-fluorobenzaldehyde has been used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol . It has also been used in the synthesis of fluorostilbenes and benzyl amine-based histamine H3 antagonist having serotonin reuptake activity .


Physical And Chemical Properties Analysis

This compound is a solid compound . The compound is white to slightly yellow crystalline .

Scientific Research Applications

Antimicrobial Screening

4-Bromo-2-chloro-5-fluorobenzaldehyde, when treated with substituted hydroxyacetophenones, yields chalcones, which have been used in the synthesis of chromones and chlorochromones. These synthesized compounds exhibit antimicrobial activities, highlighting their potential in developing antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).

Structural and Vibrational Studies

This compound's analogs have been extensively studied for their molecular structures using techniques like X-ray diffraction, FT-IR, and Raman spectroscopy. These studies provide insights into their conformational isomers and optimized geometrical parameters, essential for understanding their chemical properties and potential applications (Parlak et al., 2014).

Synthesis Processes

The compound has been utilized in various synthesis processes. For instance, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene, involving bromination and hydrolysis processes. Such synthetic methods contribute to the development of new chemical entities and intermediates for further research (Chen Bing-he, 2008).

Chemical Synthesis and Characterization

It's also been involved in the synthesis and characterization of various fluorinated compounds. This includes the synthesis of benzothiazepines and pyrazolines, where its structural properties were established based on spectral data. These synthesized compounds could have potential applications in different scientific fields (Jagadhani, Kundlikar, & Karale, 2015).

Safety and Hazards

This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and handling under an inert gas to protect from moisture .

Future Directions

4-Bromo-2-chloro-5-fluorobenzaldehyde could be used as a precursor for the synthesis of various drugs . It could also be used in material science as molecular receptors, building block in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .

properties

IUPAC Name

4-bromo-2-chloro-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEGZWLIWARWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742639
Record name 4-Bromo-2-chloro-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214386-29-4
Record name 4-Bromo-2-chloro-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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